N,N-ジメチルアセトアミド-d9

概要

説明

N,N-Dimethylacetamide-d9: is a deuterated analog of N,N-dimethylacetamide. It is a colorless, water-miscible liquid with high boiling point and is commonly used as a polar solvent in organic synthesis. The compound has an isotopic purity of 99 atom % D, making it suitable for routine Nuclear Magnetic Resonance (NMR) analyses .

科学的研究の応用

Solvent Properties

DMAc-d9 is widely utilized as a polar aprotic solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high boiling point (164-166 °C) and miscibility with water make it an ideal medium for various chemical reactions .

Drug Formulation

In the pharmaceutical industry, DMAc-d9 plays a crucial role in the formulation of drugs. It is involved in the synthesis of various medicinal compounds, including antibiotics such as ceftolozane . The unique properties of deuterated solvents can also influence the pharmacokinetics and metabolic profiles of drugs, enhancing their efficacy.

Toxicological Studies

Research has shown that deuterated solvents like DMAc-d9 can be used in toxicological studies to trace metabolic pathways without the interference typically caused by non-deuterated solvents . This application is vital for assessing the safety profiles of new drugs.

Synthetic Fibers Production

DMAc-d9 is extensively used in the production of synthetic fibers, where it acts as a solvent for polymerization processes . Its ability to dissolve polymers facilitates the spinning process necessary for fiber production.

Cellulose Solvents

The compound is also recognized for its effectiveness as a cellulose solvent in various industrial applications, including the regeneration of cellulose from solutions . This property is particularly valuable in producing biodegradable materials.

Cellulose Research

A study investigated the use of DMAc-d9 in understanding cellulose dissolution mechanisms at the molecular level. By combining 13C-labeled compounds with NMR spectroscopy, researchers were able to gain insights into cellulose's structural properties and behavior in solution .

Drug Development

In preclinical drug development phases, DMAc-d9 has been employed to formulate drug candidates effectively, ensuring that active pharmaceutical ingredients are adequately dissolved and bioavailable during testing phases .

作用機序

Target of Action

N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated analog of N,N-Dimethylacetamide (DMA), primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

DMA-d9 interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . This inhibition prevents the activation of NF-κB, thereby suppressing the secretion of proinflammatory cytokines .

Biochemical Pathways

The primary biochemical pathway affected by DMA-d9 is the NF-κB pathway . By inhibiting the degradation of IκBα, DMA-d9 prevents the activation of NF-κB, which in turn suppresses the secretion of proinflammatory cytokines such as TNFα, IL-6, IL-10, and granulocyte macrophage colony-stimulating factor (GM-CSF) from LPS-stimulated RAW 264.7 cells . This results in an overall anti-inflammatory effect .

Pharmacokinetics

It’s known that deuterated drugs, like dma-d9, have gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the metabolic stability, prolong the half-life, and improve the bioavailability of the drug .

Result of Action

The primary result of DMA-d9’s action is its anti-inflammatory effect . By inhibiting the NF-κB pathway, DMA-d9 suppresses the secretion of proinflammatory cytokines, thereby attenuating inflammation-induced responses . This has been demonstrated in various models, including LPS-induced RAW 264.7 cells, TNFα-challenged JEG-3 cells, and LPS-stimulated human placental explants .

生化学分析

Biochemical Properties

N,N-Dimethylacetamide-d9 interacts with various enzymes and proteins in biochemical reactions. The major degradation products of N,N-Dimethylacetamide-d9 are ammonium and dimethylamine (DMA) .

Cellular Effects

It is known that exposure to N,N-Dimethylacetamide-d9 can lead to liver damage, skin irritation, headache, loss of appetite, and fatigue .

Molecular Mechanism

The molecular mechanism of N,N-Dimethylacetamide-d9 involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethylacetamide-d9 change over time. It has been observed that severe membrane fouling occurred during the short-term operation of the membrane bioreactor (MBR) as the membrane flux decreased .

Dosage Effects in Animal Models

The effects of N,N-Dimethylacetamide-d9 vary with different dosages in animal models. High concentrations of N,N-Dimethylacetamide-d9 in water can cause serious environmental pollution and harm to human health .

Metabolic Pathways

N,N-Dimethylacetamide-d9 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions:

Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine. An aqueous solution of dimethylamine is heated to vaporize the gas, which is then introduced into acetic anhydride at room temperature for acylation. The reaction is exothermic and is controlled at 0-20°C.

Acetic Acid Method: In this method, gaseous dimethylamine is introduced into acetic acid for acylation. The reaction is exothermic and continuous.

Industrial Production Methods: Industrial production of N,N-dimethylacetamide-d9 typically involves the same methods as its non-deuterated counterpart, with the addition of deuterium to achieve the desired isotopic purity .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Acidic conditions with reagents such as hydrochloric acid.

Oxidation: Oxidizing agents under controlled conditions.

Major Products:

Hydrolysis: Acetic acid and dimethylamine.

Oxidation: Formaldehyde-related derivatives.

類似化合物との比較

N,N-Dimethylformamide-d7: Another deuterated solvent used in NMR analyses.

Dimethyl sulfoxide-d6: A deuterated solvent with similar applications in NMR and organic synthesis.

Uniqueness: N,N-Dimethylacetamide-d9 is unique due to its high isotopic purity and its specific use in NMR analyses. Its chemical stability and low toxicity make it a preferred choice over other similar compounds .

生物活性

N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated variant of N,N-dimethylacetamide (DMAc), widely recognized for its applications as a solvent in organic synthesis and pharmaceutical formulations. This article explores the biological activity of DMAc-d9, including its mechanisms of action, effects on biological systems, and relevant research findings.

Overview of N,N-Dimethylacetamide-d9

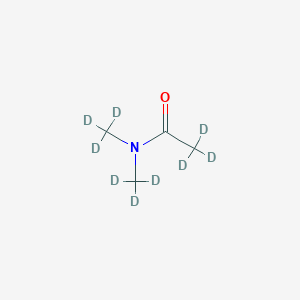

- Chemical Structure : DMAc-d9 has the molecular formula and a molar mass of 96.2 g/mol. It is characterized by the presence of deuterium, which enhances its utility in nuclear magnetic resonance (NMR) spectroscopy.

- Physical Properties : It is a colorless, water-miscible liquid with a high boiling point, making it suitable for various chemical reactions and analyses.

DMAc-d9 primarily functions as a polar aprotic solvent , facilitating various chemical reactions by dissolving reactants and enabling interactions between them. The specific biochemical pathways influenced by DMAc-d9 depend on the compounds it interacts with during synthesis or analysis.

Key Mechanisms:

- Solvation : As a solvent, DMAc-d9 enhances solubility and reactivity of compounds in chemical reactions.

- NMR Analysis : The deuterated nature of DMAc-d9 minimizes background noise in NMR spectra, allowing for clearer analysis of target compounds.

Biological Effects

While the direct biological effects of DMAc-d9 are not extensively documented, its parent compound, DMAc, has been studied for its toxicological impacts on human health.

Toxicological Insights:

- Dermal Absorption : Studies indicate significant dermal absorption of DMAc among workers exposed to it in industrial settings. This absorption can lead to elevated levels of its metabolite, N-methylacetamide (NMA), in urine samples .

- Occupational Exposure : Research has shown that even low environmental concentrations of DMAc can result in considerable dermal absorption and subsequent urinary excretion of both DMAc and NMA .

Case Studies

-

Occupational Exposure Study :

- A study involving 223 workers in a synthetic fiber factory revealed high concentrations of DMAc and its metabolite NMA in urine samples, particularly among those starting machinery. Urinary NMA concentrations ranged from 1.5 to 173.6 mg/g creatinine .

- The study concluded that monitoring urinary concentrations of these compounds is effective for assessing occupational exposure to DMAc.

- Toxicity Assessment :

Comparative Analysis

The following table summarizes key properties and biological activities associated with DMAc and its deuterated form:

| Property/Activity | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylacetamide-d9 (DMAc-d9) |

|---|---|---|

| Molecular Formula | C₄H₉NO | C₄D₉NO |

| Molar Mass | 87.12 g/mol | 96.18 g/mol |

| Solvent Type | Polar aprotic solvent | Polar aprotic solvent |

| Toxicological Effects | Hepatotoxicity, neurotoxicity | Limited direct data; inferred from DMAc |

| Applications | Organic synthesis, pharmaceuticals | Organic synthesis, NMR spectroscopy |

特性

IUPAC Name |

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628367 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-10-9, 116057-81-9 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylacetamid-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 116057-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there a need for deuterated solvents like N,N-Dimethylacetamide-d9 in cellulose research?

A1: Deuterated solvents like DMAc-d9 are important for studying cellulose using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium, being NMR inactive, provides a clean background signal, allowing researchers to better observe the signals from the cellulose molecules dissolved in the solvent []. This is crucial for understanding cellulose structure and its interactions with other molecules.

Q2: How does the synthesis method described in the paper contribute to the utility of N,N-Dimethylacetamide-d9 as a solvent for cellulose?

A2: The synthesis method uses a solvent-free gas-solid reaction with acidic alumina as the catalyst []. This approach likely minimizes impurities in the final product, which is essential for its use in spectroscopic analyses. Impurities could interfere with NMR measurements, making a highly pure DMAc-d9 crucial for accurate and reliable data interpretation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。